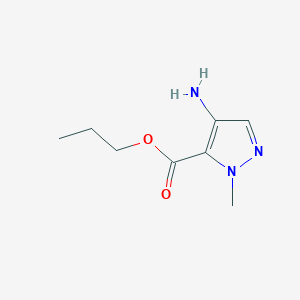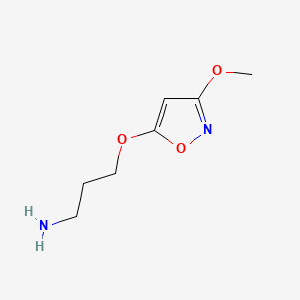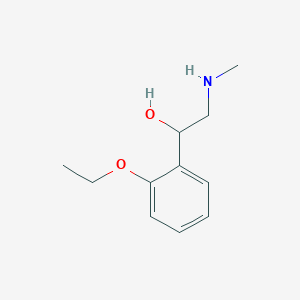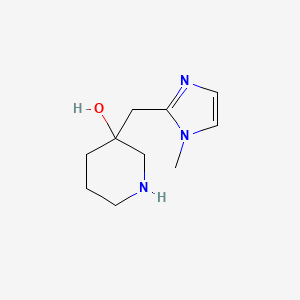![molecular formula C6H5BrN4 B15323669 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach utilizes microwave-mediated, catalyst-free synthesis, which reduces unwanted byproducts and eliminates the need for hazardous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Copper Acetate: Used in the [3 + 2] cycloaddition reaction.
Microwave Irradiation: Employed in catalyst-free synthesis to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
8-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H,8H2 |
Clé InChI |
ZDUAUKLJJTUYRM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


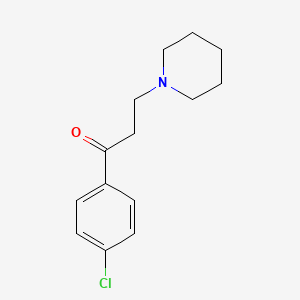
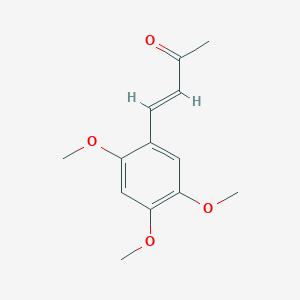
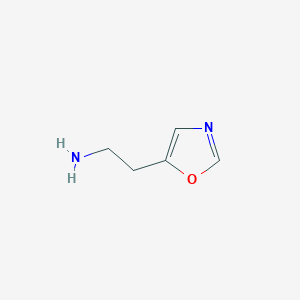
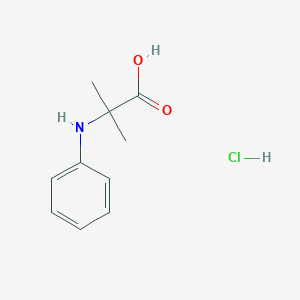
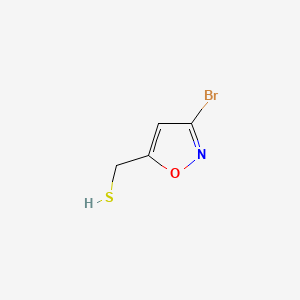

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

